[(3-Chlorophenyl)hydrazono]acetonitrile
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Overview
Description
[(3-Chlorophenyl)hydrazono]acetonitrile is an organic compound with the molecular formula C8H6ClN3 It is a derivative of acetonitrile, where the hydrogen atoms are replaced by a 3-chlorophenyl group and a hydrazono group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Chlorophenyl)hydrazono]acetonitrile typically involves the reaction of 3-chlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with acetonitrile in the presence of a suitable catalyst to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as ethanol or methanol, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and purity. The final product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(3-Chlorophenyl)hydrazono]acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazono group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are employed.
Major Products
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(3-Chlorophenyl)hydrazono]acetonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of [(3-Chlorophenyl)hydrazono]acetonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For example, it may inhibit enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are still under investigation, and further research is needed to fully understand its mechanism of action.
Comparison with Similar Compounds
[(3-Chlorophenyl)hydrazono]acetonitrile can be compared with other similar compounds, such as:
Carbonyl cyanide 3-chlorophenylhydrazone: This compound is also a derivative of 3-chlorophenyl and has similar chemical properties but different applications.
3-Chlorobenzyl cyanide: Another related compound with a similar structure but different functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry Its unique structure allows it to undergo a variety of chemical reactions, making it a valuable intermediate in organic synthesis
Biological Activity
[(3-Chlorophenyl)hydrazono]acetonitrile, also known as carbonyl cyanide m-chlorophenyl hydrazone (CCCP), is a compound that has garnered attention in various fields of biological research due to its unique properties as a chemical inhibitor of oxidative phosphorylation. This article explores the biological activity of this compound, emphasizing its mechanisms, effects on cellular processes, and potential applications in scientific research.
This compound is classified as a nitrile and hydrazone. It functions primarily as a protonophore, which allows it to disrupt the proton gradient across mitochondrial membranes, leading to uncoupling of oxidative phosphorylation. This mechanism is critical in understanding its biological effects.
The primary action of CCCP involves the uncoupling of the proton gradient established during electron transport in mitochondria. By acting as an ionophore, CCCP reduces ATP synthase efficiency, leading to decreased ATP production and increased metabolic rates. This can result in:
- Cell Death : High concentrations of CCCP are cytotoxic and induce apoptosis in various cell types, including human promyelocytic HL-60 cells .
- Hormesis : At lower concentrations, CCCP has been shown to induce hormetic effects, potentially extending lifespan in model organisms like C. elegans by promoting mild stress responses .
1. Apoptosis Induction
CCCP has been widely studied for its role in inducing apoptosis. Research indicates that treatment with micromolar concentrations leads to characteristic apoptotic features such as chromatin condensation and formation of apoptotic bodies. Interestingly, while caspase-3 activity increases during this process, complete inhibition of caspase-3 does not prevent cell death, suggesting alternative pathways may be involved .
2. Mitochondrial Dysfunction
CCCP's ability to induce mitochondrial dysfunction has been linked to chromosomal instability. Studies demonstrate that CCCP treatment can cause chromosome loss without primary DNA damage, indicating potential aneugenic effects . The compound's impact on mitochondrial function is evidenced by alterations in mitochondrial DNA copy number and gene expression related to mitochondrial maintenance.
Table 1: Summary of Biological Activities of this compound
Case Studies
- Apoptotic Pathways : In a study examining HL-60 cells, CCCP treatment resulted in increased caspase-3 activity and typical apoptotic features despite caspase inhibition suggesting that other pathways contribute to cell death .
- Mitophagy Research : CCCP is frequently used in studies investigating mitophagy due to its ability to induce mitochondrial depolarization. This property has been instrumental in understanding the role of autophagy-related proteins like Parkin in mitochondrial quality control .
- Chromosomal Instability : A recent study highlighted the relationship between CCCP-induced mitochondrial dysfunction and chromosomal instability, showcasing its potential role as a genotoxic agent under certain conditions .
Properties
CAS No. |
2792-22-5 |
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Molecular Formula |
C8H6ClN3 |
Molecular Weight |
179.60 g/mol |
IUPAC Name |
(2E)-2-[(3-chlorophenyl)hydrazinylidene]acetonitrile |
InChI |
InChI=1S/C8H6ClN3/c9-7-2-1-3-8(6-7)12-11-5-4-10/h1-3,5-6,12H/b11-5+ |
InChI Key |
UANBJEOUSVXYKE-VZUCSPMQSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)N/N=C/C#N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NN=CC#N |
Origin of Product |
United States |
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